molecular formula C5H6O2S B6588349 2,5-dihydrothiophene-2-carboxylic acid CAS No. 40033-24-7

2,5-dihydrothiophene-2-carboxylic acid

Cat. No.: B6588349
CAS No.: 40033-24-7
M. Wt: 130.17 g/mol
InChI Key: SNDJZCXHJRYPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydrothiophene-2-carboxylic acid is a heterocyclic compound containing a five-membered ring with one sulfur atom and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,5-dihydrothiophene-2-carboxylic acid is through an electrochemical process. This method involves the use of an inert electrolyte, such as the hydroxide of an alkali metal (Li, K, Na), which significantly affects the yield of the compound . The electrochemical method is advantageous due to its one-step preparation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical synthesis method provides a scalable approach for industrial applications. The choice of electrolyte and reaction conditions can be optimized to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 2,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, influencing cellular processes and signaling pathways . Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins and enzymes .

Properties

CAS No.

40033-24-7

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

2,5-dihydrothiophene-2-carboxylic acid

InChI

InChI=1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7)

InChI Key

SNDJZCXHJRYPTQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(S1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.